molecular formula C32H36N4O9 B2520856 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 324014-06-4

2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2520856
CAS No.: 324014-06-4
M. Wt: 620.659
InChI Key: OUWDVGFXGJMUAS-UHFFFAOYSA-N
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Description

The compound 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a macrocyclic molecule featuring two isoindole-1,3-dione moieties linked via a 15-membered crown ether-like ring system (1,4,10-trioxa-7,13-diazacyclopentadecane). The presence of dual isoindole-dione groups may enhance thermal stability and π-π stacking interactions, while the macrocycle could enable selective ion binding .

Properties

IUPAC Name

2-[1-[13-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O9/c1-21(35-29(39)23-7-3-4-8-24(23)30(35)40)27(37)33-11-15-43-16-12-34(14-18-45-20-19-44-17-13-33)28(38)22(2)36-31(41)25-9-5-6-10-26(25)32(36)42/h3-10,21-22H,11-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWDVGFXGJMUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is the reaction of phthalic anhydride with an appropriate amine to form an isoindole derivative. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: Linear isoindole-diones (e.g., 16, 17a–c) are synthesized via straightforward condensation or hydrazine reactions .
  • Bioactivity Gaps : While plant-derived isoindole derivatives exhibit insecticidal properties (), the bioactivity of the target compound remains unexplored in the literature reviewed.
  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that the target compound’s structure, if synthesized, would likely be resolved using these tools.

Biological Activity

The compound 2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological applications. This article explores the biological activity of this compound based on current research findings.

Structural Overview

The compound features several notable structural components:

  • Isoindole moiety : Known for its role in various biological activities.
  • Dioxo groups : Typically associated with enhanced reactivity and potential interactions with biological targets.
  • Diazacyclopentadecan structure : This may contribute to its ability to cross biological membranes and interact with cellular components.

Antimicrobial Activity

Research indicates that compounds containing isoindole structures often exhibit antimicrobial properties. A related study synthesized various 1,3-dioxolane derivatives and assessed their antibacterial and antifungal activities. The results demonstrated significant antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
1Not activeNot active
2Active625 - 1250 against S. aureus
4Active625 against E. faecalis
6ActivePerfect against P. aeruginosa

Cytotoxicity and Antitumor Activity

Another aspect of interest is the potential cytotoxicity of this compound. Isoindole derivatives have been studied for their antitumor properties. For instance, certain isoindole-imide compounds have shown promise in inhibiting tumor necrosis factor (TNF) production, which is crucial in inflammatory responses and cancer progression .

The proposed mechanisms of action for isoindole derivatives often involve:

  • Inhibition of key enzymes : Such as those involved in cell proliferation.
  • Modulation of cytokine production : Affecting inflammatory pathways that are pivotal in cancer and autoimmune diseases.

Study on Isoindole Derivatives

A study focused on the synthesis of isoindole derivatives reported significant findings regarding their biological activity. The synthesized compounds displayed varying degrees of antibacterial activity against multiple strains of bacteria. Notably, compounds with specific substituents exhibited enhanced activity profiles, suggesting that structural modifications can lead to improved efficacy .

Clinical Implications

The potential for these compounds to act as therapeutic agents is underscored by their ability to modulate immune responses and inhibit tumor growth. The exploration of these compounds in clinical settings could lead to novel treatments for infections and cancers.

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